3-Fluoro-4-methoxy-2-methylphenol
Description
Properties
Molecular Formula |
C8H9FO2 |
|---|---|
Molecular Weight |
156.15 g/mol |
IUPAC Name |
3-fluoro-4-methoxy-2-methylphenol |
InChI |
InChI=1S/C8H9FO2/c1-5-6(10)3-4-7(11-2)8(5)9/h3-4,10H,1-2H3 |
InChI Key |
CKUZLXZRZLWZRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)OC)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-fluoro-4-methoxy-2-methylphenol typically involves:
- Starting from an appropriately substituted phenol or aniline derivative.
- Introduction of the fluorine atom at the 3-position via electrophilic fluorination or diazotization-fluorination.
- Functional group manipulations such as methylation or demethylation to install or reveal the methoxy group at the 4-position.
- Control of reaction conditions to ensure regioselectivity and high purity.
Preparation via Diazotization and Fluorination of Aminophenol Derivatives
A robust industrially scalable method involves diazotization of a substituted aminophenol followed by fluorination. This method is well-documented in patent CN104276929A, which describes preparation of 3-fluorophenol derivatives and can be adapted for this compound with appropriate substituents.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Dissolution of m-aminophenol derivative (e.g., 5-amino-2-methyl-4-methoxyphenol) in organic solvent (toluene, fluorobenzene, or fluorotoluene) | Room temperature, stirring, volume ratio raw material:solvent = 1:3-5 | Ensures complete dissolution |
| 2 | Addition of anhydrous hydrofluoric acid dropwise under stirring | 20–25 °C, 60 min reaction time | Formation of hydrofluoride intermediate |
| 3 | Cooling reaction mixture to -10 °C, then addition of solid potassium nitrite (KNO2) | -5 °C, stirring 60 min | Diazotization to form diazonium salt |
| 4 | Temperature gradient pyrolysis: heating at 5 °C/h to 65 °C | Controlled thermal decomposition | Converts diazonium salt to fluorinated phenol |
| 5 | Cooling to 10 °C, neutralization with 10% KOH aqueous solution to pH 7 | 30 °C, stirring | Neutralizes acid, facilitates phase separation |
| 6 | Organic phase washing, aqueous extraction, filtration, and distillation | Atmospheric distillation under vacuum | Purifies 3-fluorophenol product with >99% purity |
This method yields high-purity fluorophenols and can be modified to include the methoxy and methyl substituents at the 4- and 2-positions respectively by starting with the corresponding aminophenol precursor.
Synthesis from 5-Chloro-o-anisidine via Diazotization and Fluoroboration
An alternative method described in US patent US2576065A involves:
- Diazotization of 5-chloro-o-anisidine (which has a methoxy group at the 4-position and methyl at 2-position analogously).
- Conversion of the diazonium salt to diazonium fluoborate using fluoboric acid.
- Thermal decomposition to yield 4-chloro-2-fluoroanisole.
- Hydrolysis of the methoxy group to produce 4-chloro-2-fluorophenol.
- Further functional group transformations to obtain the desired fluorophenol derivative.
This multi-step process involves careful temperature control during formaldehyde addition and reflux steps to ensure selective substitution and high yield.
Ullmann Coupling and Protection Strategies for Phenol Derivatives
In research contexts, phenol derivatives similar to this compound are synthesized using:
- Protection of hydroxyl groups (e.g., as acetonides) to prevent side reactions.
- Ullmann coupling reactions catalyzed by copper powder/CuO in the presence of DMAP to couple phenolic intermediates.
- Selective deprotection steps to regenerate free phenol groups after coupling.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Diazotization-Fluorination (Patent CN104276929A) | m-Aminophenol derivatives | Anhydrous HF, KNO2, organic solvent | 20–25 °C to -10 °C, controlled heating to 65 °C | High purity (>99%), scalable | Requires handling of HF and low temperatures |
| Diazotization-Fluoroboration (Patent US2576065A) | 5-Chloro-o-anisidine | Fluoboric acid, formaldehyde, dimethylamine | Low temperature diazotization, reflux | Selective substitution, well-established | Multi-step, longer process |
| Ullmann Coupling with Protection (Research literature) | Protected phenols | Cu powder/CuO, DMAP, acetonide protection | Reflux in acetonitrile | Versatile for complex derivatives | Multi-step, requires protection/deprotection |
Research Findings and Notes
- The diazotization-fluorination method using anhydrous hydrofluoric acid and potassium nitrite in organic solvents is industrially preferred due to its high yield and purity.
- Use of organic solvents such as toluene, fluorobenzene, or fluorotoluene facilitates dissolution and reaction control.
- Temperature control during diazotization and pyrolysis steps is critical to avoid side reactions and degradation.
- The presence of methoxy and methyl groups influences reactivity and regioselectivity; starting from appropriately substituted aminophenols is essential.
- Ullmann coupling methods provide synthetic flexibility but are more suited for research-scale synthesis.
- Safety considerations are paramount when handling anhydrous hydrofluoric acid and diazonium salts.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methoxy-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group in precursors can be reduced to an amino group.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-methoxy-2-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methoxy-2-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances its ability to form hydrogen bonds and interact with biological molecules. The methoxy group increases its lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-Fluoro-4-methoxy-2-methylphenol with key analogs, emphasizing substituent positions and functional groups:
Key Comparative Insights
Substituent Effects on Acidity
- The fluorine at the 3-position in this compound increases acidity compared to non-fluorinated phenols (e.g., 2-Hydroxy-4-methoxybenzophenone) due to its electron-withdrawing nature. However, it is less acidic than 3,4-Dichloro-2-methylphenol, where chlorine’s stronger electron-withdrawing effect dominates .
- The methoxy group at the 4-position donates electrons via resonance, partially counteracting fluorine’s inductive effect, resulting in a pKa intermediate between fluorophenols and methoxyphenols.
Solubility and Reactivity
- The methyl group at the 2-position enhances lipophilicity compared to 2-Fluorophenol, making this compound more soluble in organic solvents. This property is advantageous in synthetic reactions requiring non-polar media .
- 3'-Fluoro-4'-methoxyacetophenone lacks a phenolic -OH group but contains a ketone, making it more reactive in nucleophilic acyl substitutions (e.g., Grignard reactions) compared to the phenolic analog .
Notes and Limitations
The absence of direct experimental data (e.g., melting point, solubility) for this compound in the provided evidence necessitates extrapolation from structurally similar compounds.
Applications inferred here (e.g., pharmaceutical intermediates) are based on trends observed in fluorinated and methoxylated analogs .
Further studies using crystallographic software like SHELX () could elucidate the target compound’s solid-state structure and intermolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
